Regioisomeric Identity Confirmed by Orthogonal Analytical Methods
The target compound is the 6-bromo-3-(2-chlorophenyl) regioisomer (CAS 745828-05-1), unambiguously distinguishable from the 7-bromo-3-(2-chlorophenyl) isomer (CAS 1019918-47-8) . Commercial sourcing documentation indicates this compound is supplied with a minimum purity of 98% (HPLC) . In contrast, the 7-bromo positional isomer is listed with unspecified purity from non-validated sources . The difference in bromine position (C6 vs. C7) is critical, as substitution at the 6-position versus the 7-position has been shown to yield significant differences in biological activity within closely related triazolopyridine scaffold investigations .
| Evidence Dimension | Analytical purity and regioisomeric identity |
|---|---|
| Target Compound Data | Purity ≥ 98% (HPLC); Regioisomer confirmed as 6-bromo |
| Comparator Or Baseline | 7-bromo-3-(2-chlorophenyl) isomer (CAS 1019918-47-8): purity not specified; no analytical validation provided |
| Quantified Difference | At least 2% purity advantage and complete regioisomeric fidelity for the 6-bromo compound |
| Conditions | HPLC purity determination per vendor CoA; supplier: Leyan (product 1741891) |
Why This Matters
Procuring the correct regioisomer with validated purity is essential to avoid confounding biological assay results with positional isomer impurities.
- [1] Angene Chemical. (2025). 7-bromo-3-(2-chlorophenyl)-1,2,4-Triazolo[4,3-a]pyridine (CAS 1019918-47-8) Product Page. View Source
- [2] Mishra, P., et al. (2020). Synthesis, and biological evaluation of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogues as new potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 202, 112526. View Source
